(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLUIUJLIBKQK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5r 5 4 Trifluoromethyl Phenyl Morpholin 3 One
Enantioselective Approaches to Morpholin-3-one (B89469) Ring Construction
Achieving the desired (R)-stereochemistry at the C5 position is a critical challenge in the synthesis of the target molecule. Various enantioselective methods have been developed to construct the chiral morpholin-3-one ring, broadly categorized into asymmetric catalysis, chiral pool synthesis, and biocatalysis.
Asymmetric Catalysis in Stereocenter Formation
Asymmetric catalysis offers a powerful and atom-economical approach to establishing the C5 stereocenter. This is often achieved through the enantioselective reduction of a prochiral precursor or the asymmetric addition to an imine. While a direct catalytic asymmetric synthesis of the target molecule is not extensively documented, analogous transformations provide a clear blueprint.
One prominent strategy involves the asymmetric transfer hydrogenation of a cyclic imine precursor. Catalysts such as those based on Ruthenium with chiral diamine ligands, like the Noyori-Ikariya catalyst (e.g., RuCl(S,S)-Ts-DPEN), are highly effective for the reduction of cyclic imines to chiral amines with excellent enantioselectivity. nih.govorganic-chemistry.org This methodology could be applied to a dehydromorpholinone precursor to generate the desired (R)-stereocenter. Hydrogen-bonding interactions between the substrate and the catalyst's ligand are often crucial for achieving high levels of stereocontrol. nih.govorganic-chemistry.org
Chiral phosphoric acids (CPAs) have also emerged as powerful organocatalysts for the enantioselective synthesis of various heterocycles, including morpholinones. thieme-connect.comacs.orgnih.govacs.orgrsc.org For instance, a CPA-catalyzed domino [4+2] heteroannulation followed by an aza-benzilic ester rearrangement has been used to synthesize C3-substituted morpholinones. acs.orgnih.govacs.org While this establishes chirality at C3, conceptually similar CPA-catalyzed reactions, such as an asymmetric Pictet-Spengler or aza-Friedel-Crafts reaction, could be envisioned to construct the C5 stereocenter.
| Catalyst Type | Example Catalyst/Ligand | Substrate Type | Typical Enantiomeric Excess (ee) | Reference(s) |
| Ru-Amine Complex | RuCl(S,S)-Ts-DPEN | Cyclic Imines | >95% | nih.govorganic-chemistry.org |
| Chiral Phosphoric Acid | (S)-TRIP | Aryl/Alkylglyoxals | 85-98% | acs.orgacs.org |
| Rh-Phosphine Complex | Rh-DuanPhos | 2-Acetamido-1,3-dienes | up to >99% | nih.gov |
Chiral Pool and Auxiliary-Directed Syntheses
The chiral pool approach leverages readily available, enantiopure natural products as starting materials. For the synthesis of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one, a logical starting material would be an enantiopure amino alcohol, such as (R)-phenylglycinol or a derivative thereof. mdpi.comacs.org The synthesis would proceed by first protecting the amino group, followed by N-alkylation with a suitable two-carbon unit, and subsequent cyclization. The key stereocenter is thus sourced directly from the starting material.
Alternatively, chiral auxiliary-directed synthesis provides a reliable method for stereocontrol. In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective transformation. Evans oxazolidinone auxiliaries, for example, are widely used to direct alkylation and aldol (B89426) reactions. scielo.org.mx A plausible strategy would involve attaching an N-acetyl oxazolidinone derived from a chiral amino alcohol. Diastereoselective alkylation of the enolate with a 2-haloethoxy electrophile, followed by removal of the auxiliary and cyclization, would yield the enantiopure morpholin-3-one. Another well-established auxiliary, pseudoephedrine, has been successfully employed in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones, demonstrating high levels of diastereoselectivity. researchgate.netnih.gov
| Approach | Chiral Source | Key Reaction | Advantage | Reference(s) |
| Chiral Pool | (R)-Phenylglycinol | Preservation of existing stereocenter | Readily available starting material | mdpi.comacs.org |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective Alkylation | High diastereoselectivity, recoverable auxiliary | scielo.org.mx |
| Chiral Auxiliary | Pseudoephedrine | Diastereoselective Aldol/Alkylation | Well-established, predictable stereocontrol | researchgate.netnih.gov |
Biocatalytic Transformations for Enantiopure Access
Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. Enzymes such as ketoreductases (KREDs) and imine reductases (IREDs) operate under mild conditions and often provide exceptionally high enantiomeric excesses. nih.gov
For the synthesis of the target molecule, a KRED could be used for the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-[4-(trifluoromethyl)phenyl]ethanone, to the key intermediate (R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol. nih.govresearchgate.net A wide variety of KREDs are commercially available or can be engineered to exhibit high selectivity for specific substrates.
More directly, imine reductases (IREDs) are well-suited for the asymmetric reduction of cyclic imines. digitellinc.com A biocatalytic route employing an IRED has been developed for the large-scale manufacture of the related compound (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com This process starts from an acetophenone (B1666503) derivative and proceeds via a cyclic imine intermediate, which is then reduced with high yield and exquisite enantioselectivity. A similar strategy, employing an IRED with the opposite stereopreference, could be applied to a dehydromorpholinone precursor to access the desired (R)-enantiomer of the target lactam.
| Enzyme Class | Typical Reaction | Substrate Example | Key Advantage | Reference(s) |
| Ketoreductase (KRED) | Asymmetric ketone reduction | Prochiral aminoketone | High ee, mild conditions, scalability | nih.govresearchgate.net |
| Imine Reductase (IRED) | Asymmetric imine reduction | Cyclic dehydromorpholinone | Exquisite enantioselectivity, process efficiency | digitellinc.com |
| Alcohol Dehydrogenase (ADH) | Asymmetric ketone reduction | Aryl trifluoromethyl ketone | High stereoselectivity | researchgate.net |
Total Synthesis Pathways and Key Intermediates
The total synthesis of this compound hinges on the successful formation of the heterocyclic ring and the correct installation of the substituted phenyl group with the desired stereochemistry. These two aspects are often interlinked, with the synthesis of a key chiral intermediate being paramount.
Cyclization Reactions in Morpholin-3-one Ring Formation
The construction of the morpholin-3-one ring is typically achieved through a cyclization reaction involving a suitably substituted amino alcohol. acs.org The most common and direct method is the reaction of a 2-aminoethanol derivative with a haloacetylating agent, such as chloroacetyl chloride or bromoacetyl bromide, in the presence of a base.
In the context of the target molecule, the key precursor is (R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol. This chiral amino alcohol can be treated with chloroacetyl chloride in a biphasic system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) or in an organic solvent with a tertiary amine base (e.g., triethylamine) to first form the N-chloroacetyl intermediate. Subsequent intramolecular Williamson ether synthesis, often promoted by the addition of a stronger base like potassium hydroxide (B78521) or sodium hydride, facilitates the ring-closing step to furnish the desired this compound. This cyclization generally proceeds with retention of the stereochemistry at the C5 position. rsc.org
Installation of the 4-(Trifluoromethyl)phenyl Moiety
Several enantioselective methods can be employed for the synthesis of this amino alcohol:
Asymmetric Reduction of a Ketone: The prochiral ketone, 2-amino-1-[4-(trifluoromethyl)phenyl]ethanone (or a protected version thereof), can be reduced enantioselectively. This can be accomplished using chiral borane (B79455) reagents, or more efficiently, through catalytic asymmetric hydrogenation with chiral Rhodium or Iridium catalysts. rsc.org Biocatalytic reduction with ketoreductases also presents a highly effective option. researchgate.net
Nucleophilic Addition to an Imine: An alternative route involves the asymmetric addition of a nucleophile to an imine derived from 4-(trifluoromethyl)benzaldehyde. For instance, the addition of cyanide (a Strecker-type synthesis) or other carbon nucleophiles in the presence of a chiral catalyst can establish the stereocenter.
From a Chiral Precursor: Starting from a chiral α-amino acid like (R)-phenylglycine, the carboxylate can be reduced to the alcohol. While effective, this would require subsequent introduction of the trifluoromethyl group onto the phenyl ring, a less convergent strategy. A more direct chiral pool approach would utilize a commercially available, albeit less common, trifluoromethyl-substituted phenylglycinol.
The synthesis of the trifluoromethylated ketone precursor itself can be achieved from 4-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)acetophenone through standard functional group transformations. nih.govmdpi.com
| Precursor Synthesis Method | Key Reagents/Catalyst | Stereocontrol | Advantage | Reference(s) |
| Asymmetric Ketone Reduction | Ir/f-phamidol, KREDs | Catalytic | High ee, high yield | researchgate.netrsc.org |
| Nucleophilic Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF3) | Substrate/Reagent Control | Direct CF3 introduction | nih.govmdpi.comsemanticscholar.org |
| Chiral Pool | L-Phenylalanine derivative | Enzymatic cascade | Renewable starting material | acs.org |
Control of Stereoselectivity at the C5 Position
Achieving the desired (R)-configuration at the C5 stereocenter is the most critical challenge in the synthesis of this compound. Several advanced asymmetric synthesis strategies have been developed to address this, primarily involving chiral catalysts that can effectively induce enantioselectivity.
Prominent among these methods is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. These catalysts are effective in a variety of enantioselective transformations. nih.gov In the context of morpholinone synthesis, CPAs can activate precursor imines towards nucleophilic attack, with the chiral environment of the catalyst directing the approach of the nucleophile to favor the formation of one enantiomer over the other. nih.gov The stereochemical outcome is influenced by the specific structure of the CPA catalyst, the substrates, and the reaction conditions. h-its.org
Rhodium-catalyzed asymmetric hydrogenation represents another powerful technique. nih.govnih.gov This method typically involves the hydrogenation of a prochiral enamine or imine precursor using a rhodium complex bearing a chiral phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial for achieving high enantioselectivity, with various bidentate and monodentate phosphine ligands developed for this purpose. nih.gov For the synthesis of 2-substituted chiral morpholines, rhodium complexes with large bite-angle bisphosphine ligands have demonstrated high yields and excellent enantioselectivities (up to 99% ee). nih.gov
Biocatalysis , particularly employing imine reductases (IREDs) , has emerged as a highly efficient and environmentally friendly approach for the synthesis of chiral amines and related heterocycles. nih.govmdpi.commdpi.com These enzymes can catalyze the asymmetric reduction of prochiral imines with high stereoselectivity. nih.gov Engineered IREDs have been developed to exhibit broad substrate scope and high activity, making them suitable for the large-scale production of chiral intermediates. nih.gov The selection of the appropriate IRED is critical, as different enzymes can exhibit opposite enantioselectivities, providing access to either the (R) or (S) enantiomer. nih.govresearchgate.net
Mechanistic Investigations of Synthetic Reaction Sequences
Understanding the underlying reaction mechanisms is essential for optimizing synthetic routes and explaining the observed stereoselectivity. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states and intermediates involved in these complex reactions.
Analysis of Transition States and Reaction Intermediates
DFT calculations have been employed to model the transition states of key stereodetermining steps. acs.org For chiral phosphoric acid-catalyzed reactions, computational studies have elucidated the hydrogen-bonding interactions between the catalyst, substrates, and reaction intermediates that govern the stereochemical outcome. h-its.org These models can help predict which catalyst will favor the desired (R)-enantiomer.
Similarly, for metal-catalyzed reactions, DFT can be used to analyze the geometry of the metal-substrate complexes in the transition state. acs.org These analyses reveal the subtle non-covalent interactions that dictate the facial selectivity of the reaction.
In biocatalytic systems, molecular modeling of the enzyme's active site provides a picture of how the substrate binds and is oriented for the stereoselective hydride transfer from the cofactor. nih.gov This understanding can guide protein engineering efforts to improve the enzyme's activity and selectivity for a specific substrate.
Stereochemical Outcome Determination in Multi-Step Syntheses
The final stereochemical purity of this compound is the cumulative result of all stereoselective steps in the synthesis. It is crucial to accurately determine the stereochemical outcome of each reaction. rsc.orgnih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents are standard analytical techniques for determining the enantiomeric excess (ee) of the product at each stage.
In multi-step syntheses, it is important to consider the potential for racemization or epimerization under certain reaction conditions. Mechanistic studies can help identify steps where stereochemical integrity might be compromised, allowing for the modification of conditions to preserve the desired chirality.
Process Optimization Strategies for Yield and Purity Enhancement
Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization to maximize yield, ensure high purity, and maintain cost-effectiveness.
One key aspect of process optimization is the crystallization of the final product. Crystallization can be a powerful tool not only for purification but also for the enhancement of enantiomeric excess. researchgate.netcrystallizationsystems.com In some cases, a technique known as preferential crystallization can be employed to selectively crystallize the desired enantiomer from a racemic or enantioenriched mixture. nih.govbohrium.com The success of this method depends on the phase diagram of the enantiomeric system.
Attrition-enhanced deracemization is another advanced crystallization technique that can theoretically achieve a 100% yield of a single enantiomer from a racemic mixture by combining crystallization with in-situ racemization of the unwanted enantiomer in solution. nih.gov
The development of a robust and scalable process also involves optimizing reaction parameters such as temperature, concentration, catalyst loading, and reaction time. acs.org For biocatalytic processes, optimization extends to factors like pH, temperature, and cofactor regeneration systems to ensure optimal enzyme performance and stability. nih.gov
Below is a hypothetical data table illustrating the optimization of a key reaction step, such as a catalytic asymmetric reduction, to improve yield and enantiomeric excess.
| Entry | Catalyst | Ligand/Enzyme Variant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | [Rh(COD)2]BF4 | Ligand A | THF | 25 | 85 | 92 |
| 2 | [Rh(COD)2]BF4 | Ligand B | DCM | 25 | 92 | 98 |
| 3 | [Rh(COD)2]BF4 | Ligand B | DCM | 0 | 91 | >99 |
| 4 | IRED-01 | - | Buffer/IPA | 30 | 95 | 97 |
| 5 | IRED-01-mutant | - | Buffer/IPA | 35 | 98 | >99 |
This table is illustrative and does not represent actual experimental data.
Stereochemical Analysis and Absolute Configuration Determination of 5r 5 4 Trifluoromethyl Phenyl Morpholin 3 One
Methodologies for Absolute Configuration Assignment at the C5 Position
The assignment of the absolute configuration of a chiral center is a fundamental task in stereochemistry. Several powerful techniques can be employed for this purpose, each with its own principles and applications.
Single-crystal X-ray crystallography stands as the most definitive method for the determination of the absolute configuration of a chiral molecule. mgcub.ac.in This technique provides an unambiguous and precise three-dimensional map of the atomic positions within a crystal lattice. researchgate.net
The key to determining absolute stereochemistry through X-ray diffraction lies in the phenomenon of anomalous dispersion. csic.esthieme-connect.deoup.com When the wavelength of the incident X-rays is near an absorption edge of an atom in the molecule, the scattering of those X-rays by that atom experiences a phase shift. csic.esiucr.org This effect breaks Friedel's law, which states that the intensities of the diffraction spots (hkl) and (-h-k-l) are equal. csic.es The resulting differences in intensity between these Friedel pairs, known as Bijvoet pairs, are directly related to the absolute arrangement of the atoms in the crystal. oup.com
A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. wikipedia.orgmdpi.comiucr.org The Flack parameter provides a quantitative measure of the absolute structure of the crystal. ed.ac.uk A value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted configuration is the correct one. wikipedia.orgmdpi.com A value around 0.5 may indicate a racemic twin. wikipedia.org
For a compound like (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal of sufficient quality is grown, it would be subjected to X-ray diffraction analysis. The presence of the fluorine atoms of the trifluoromethyl group could potentially be utilized for anomalous dispersion effects, although heavier atoms generally provide a stronger signal. thieme-connect.de The successful refinement of the crystal structure, including a Flack parameter with a low standard uncertainty, would provide unequivocal proof of the (R) configuration at the C5 position.
Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration Determination
| Aspect | Description | Relevance to this compound |
| Principle | Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms. | Would provide a definitive 3D structure and confirm the (R) configuration at C5. |
| Anomalous Dispersion | The phase shift in scattered X-rays when their wavelength is near an absorption edge of an atom. This breaks Friedel's law and allows for the determination of absolute stereochemistry. csic.esthieme-connect.de | The fluorine atoms in the trifluoromethyl group could contribute to anomalous dispersion, aiding in the absolute configuration assignment. |
| Flack Parameter | A parameter refined during crystallographic analysis that indicates the correctness of the assigned absolute configuration. A value near 0 confirms the assignment. wikipedia.orgmdpi.com | A Flack parameter close to 0 with a small standard uncertainty would be the conclusive evidence for the (5R) configuration. |
| Requirement | A single crystal of suitable size and quality. | This is often a significant experimental hurdle. |
Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for probing stereochemistry in solution. mdpi.com The two most common techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub An ECD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. researchgate.net The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. encyclopedia.pub By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. mdpi.comrsc.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netkud.ac.in The resulting ORD curve can also exhibit Cotton effects in the regions of electronic absorption. biologic.net Historically, ORD was a primary method for assigning absolute configurations, and it remains a valuable tool, often used in conjunction with ECD. acs.orgwikipedia.orgnih.gov
For this compound, the aromatic phenyl ring and the carbonyl group of the morpholin-3-one (B89469) ring act as chromophores. An experimental ECD or ORD spectrum would be recorded, and computational models for both the (R) and (S) enantiomers would be generated. The comparison between the experimental and computed spectra would then allow for the assignment of the absolute configuration. mgcub.ac.inchiralabsxl.comyoutube.com
Table 2: Comparison of Chiroptical Spectroscopy Techniques
| Technique | Principle | Information Obtained | Application to this compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. encyclopedia.pub | A spectrum with positive and negative peaks (Cotton effects) that is characteristic of the absolute configuration. | Comparison of the experimental ECD spectrum with computationally predicted spectra for the (R) and (S) enantiomers would allow for assignment of the absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. slideshare.net | A curve showing the change in optical rotation across a range of wavelengths, which can also display Cotton effects. | Similar to ECD, comparison of the experimental ORD curve with theoretical predictions would help in determining the absolute configuration. |
Chemical correlation is a classical yet reliable method for determining the absolute configuration of a chiral molecule. This approach involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, without affecting the stereocenter . libretexts.orglibretexts.org Alternatively, a known starting material can be converted into the target molecule.
For this compound, a potential strategy would involve a synthesis starting from a chiral precursor of known absolute configuration, for instance, a derivative of (R)-phenylglycine. If the synthetic route does not involve any reaction that would alter the stereochemistry at the chiral center, the configuration of the final product can be confidently inferred from the starting material.
Derivatization strategies can also be employed. For example, reacting the amine group of the morpholin-3-one with a chiral derivatizing agent of known absolute configuration would lead to the formation of diastereomers. The spectroscopic properties (e.g., NMR spectra) of these diastereomers would be distinct, and by analyzing these differences, it may be possible to deduce the absolute configuration of the original molecule.
Conformational Analysis of the Morpholin-3-one Ring System
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. auremn.org.br For the morpholin-3-one ring, several NMR parameters can provide conformational insights:
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the relative orientations of the protons and thus the conformation of the ring.
Nuclear Overhauser Effect (NOE): NOE spectroscopy detects through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of NOE cross-peaks between specific protons can provide crucial information about their spatial proximity and thus the ring's conformation and the orientation of substituents.
In the case of this compound, detailed 1D and 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, would be necessary to assign all the proton and carbon signals and to measure the coupling constants and NOEs. This data would allow for the determination of the preferred conformation of the morpholin-3-one ring in solution, for instance, whether it adopts a chair conformation and whether the 4-(trifluoromethyl)phenyl group occupies an equatorial or axial position.
In conjunction with experimental methods, computational modeling provides valuable insights into the conformational preferences of a molecule. researchgate.net Using molecular mechanics or quantum mechanics methods, such as Density Functional Theory (DFT), it is possible to perform a conformational search to identify all possible low-energy conformations. scirp.org
For each identified conformer, the relative energy can be calculated to determine the most stable conformations and their populations at a given temperature. acs.orgrsc.org The computational models can also predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformations. aip.org
A computational study of this compound would involve a systematic search of the conformational space of the morpholin-3-one ring and the rotational orientation of the aryl substituent. The calculations would yield the geometries and relative energies of the stable conformers, providing a detailed picture of the molecule's conformational landscape. This information is crucial for understanding its structure-activity relationships.
Table 3: Methods for Conformational Analysis
| Method | Principle | Information Provided | Application to this compound |
| NMR Spectroscopy | Analysis of nuclear spin interactions in a magnetic field. | Dihedral angles from coupling constants (³JHH) and through-space proximities from NOE. | Determination of the preferred conformation of the morpholin-3-one ring and the orientation of the substituent in solution. |
| Computational Modeling | Calculation of molecular energies and properties using molecular mechanics or quantum mechanics. researchgate.net | Identification of stable conformers, their relative energies, and predicted spectroscopic parameters. | A detailed understanding of the conformational landscape and the relative stability of different ring puckering and substituent orientations. |
Advanced Spectroscopic and Chromatographic Methodologies for Compound Characterization
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning the chemical shifts of all proton and carbon atoms, thereby piecing together the molecular framework.
Multi-dimensional NMR techniques are instrumental in overcoming the complexities of the ¹H and ¹³C spectra, allowing for the definitive assignment of atoms and the establishment of their connectivity. science.gov
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the correlations between adjacent protons within the morpholinone ring and the aromatic protons on the phenyl ring. For instance, the proton at position 5 (H-5) would show a correlation with the protons on the adjacent carbon (C-6). researchgate.nethuji.ac.il
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net This is vital for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. In the context of the target molecule, HSQC would link the proton signals of the morpholinone ring (H-5, H-6, and H-2) and the aromatic protons to their corresponding carbon atoms (C-5, C-6, C-2, and the aromatic carbons).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly powerful for identifying quaternary carbons and for connecting different parts of the molecule. For example, the proton at C-5 could show correlations to the quaternary carbon of the trifluoromethyl group and to carbons within the phenyl ring, confirming the connectivity between the morpholinone and phenyl moieties. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to identify protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il This is crucial for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could be used to confirm the relative orientation of the substituents on the morpholinone ring and the conformation of the ring itself. researchgate.netresearchgate.net
A hypothetical table of expected NMR data is presented below:
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~4.2 | ~68 | C-3 |
| 3 | - | ~170 | H-2, H-5 |
| 5 | ~4.8 | ~55 | C-3, C-6, Aromatic C's |
| 6 | ~3.8 | ~75 | C-5 |
| Aromatic CH | ~7.5-7.7 | ~125-130 | Aromatic C's, C-5 |
| Aromatic C-CF₃ | - | ~132 | Aromatic CH's |
| CF₃ | - | ~124 (q) | Aromatic CH's |
Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds. azom.com The trifluoromethyl group in this compound provides a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group is sensitive to its electronic environment, and its coupling to neighboring protons and carbons can provide additional structural information. dovepress.comcas.cn The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. azom.com The absence of other fluorine atoms in the molecule results in a simplified spectrum, typically a singlet, unless long-range couplings are resolved. The chemical shift value can confirm the presence of the trifluoromethyl group on the aromatic ring. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This accuracy allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₀F₃NO₂. vulcanchem.com This is a critical step in confirming the identity of the compound. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com
| Property | Value |
| Molecular Formula | C₁₁H₁₀F₃NO₂ |
| Molecular Weight | 245.20 g/mol |
| Exact Mass | 245.0663 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. nih.gov The fragmentation pathways of this compound would be expected to involve characteristic losses of small neutral molecules and cleavage at specific bonds. mdpi.comwvu.edu
Potential fragmentation pathways could include:
Cleavage of the morpholinone ring, leading to fragments corresponding to the substituted phenyl group and the heterocyclic core.
Loss of the trifluoromethyl group or parts of it.
Decarbonylation (loss of CO) from the morpholinone ring.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.gov
A table of potential major fragments is shown below:
| m/z | Possible Fragment Structure |
| [M-CO]+ | Loss of carbonyl group from the morpholinone ring |
| [M-C₂H₂O]+ | Cleavage of the morpholinone ring |
| [C₇H₄F₃]+ | Fragment corresponding to the trifluoromethylphenyl group |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. Key expected absorptions include:
A strong carbonyl (C=O) stretching band for the amide group in the morpholinone ring, typically around 1680-1700 cm⁻¹. nih.gov
N-H stretching vibrations from the amide group, usually in the region of 3200-3400 cm⁻¹.
C-F stretching vibrations from the trifluoromethyl group, which are typically strong and appear in the 1100-1300 cm⁻¹ region. researchgate.net
C-O-C stretching from the ether linkage in the morpholinone ring.
Aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. The aromatic ring vibrations and the C-F bonds of the trifluoromethyl group would be expected to show distinct signals in the Raman spectrum. nih.govresearchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Amide N-H Stretch | 3200-3400 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Amide C=O Stretch | 1680-1700 | IR |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-F Stretch (CF₃) | 1100-1300 | IR |
| C-O-C Stretch | 1050-1150 | IR |
By combining the data from these advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for further chemical and biological studies.
Chromatographic Methodologies for Purity and Enantiomeric Excess Determination
The determination of chemical purity and the quantification of enantiomeric excess are critical quality attributes for chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. Due to the compound's specific stereochemistry, chiral chromatography is essential for accurately assessing its enantiomeric purity.
The development of a robust chiral HPLC method is fundamental for the accurate determination of the enantiomeric excess of this compound. The presence of a single stereocenter at the C5 position of the morpholin-3-one (B89469) ring necessitates a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. The method development process typically involves screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution and peak shape.
For compounds structurally related to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in enantioselective separations. acs.orgnih.gov These phases, often coated or immobilized on a silica (B1680970) support, can offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for resolving enantiomers. The trifluoromethylphenyl moiety of the target compound can actively participate in these interactions with the CSP.
The selection of the mobile phase is contingent on the chosen CSP and the desired chromatographic mode, which can be normal-phase, reversed-phase, or polar organic. unife.it For normal-phase chromatography, a mobile phase typically consisting of a non-polar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol, is commonly used. acs.org In reversed-phase mode, mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) are employed. The addition of small amounts of acidic or basic additives, such as trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution, particularly for compounds with ionizable groups. acs.org
The following interactive data table outlines a hypothetical, yet scientifically plausible, set of parameters for a chiral HPLC method for the analysis of this compound, based on methods developed for analogous compounds. rsc.orgrjptonline.org
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas chromatography is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its relatively high polarity and low volatility, which can lead to poor peak shape and thermal degradation. To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.
Common derivatization strategies for compounds containing amine and amide functionalities include silylation, acylation, and alkylation. gcms.cz Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be employed to derivatize the N-H group of the morpholinone ring.
Another potential derivatization approach for the morpholine (B109124) moiety involves nitrosation. Under acidic conditions, secondary amines can react with a nitrosating agent, such as sodium nitrite, to form a stable and volatile N-nitroso derivative. nih.govresearchgate.net This method has been successfully applied to the determination of morpholine in various matrices. nih.govresearchgate.net
Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometry (MS) detector for enhanced sensitivity and structural confirmation. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for the analysis of such derivatives.
The following interactive data table presents a plausible GC-MS methodology for the analysis of a silylated derivative of this compound.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 270 °C (Splitless mode) |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Reactivity Profiles and Transformational Chemistry of 5r 5 4 Trifluoromethyl Phenyl Morpholin 3 One
Chemical Transformations Involving the Lactam Moiety
The lactam group is a key functional handle within the morpholin-3-one (B89469) ring, susceptible to various transformations that can alter the core structure of the molecule.
The cyclic amide of the morpholin-3-one system can undergo ring-opening through hydrolysis. Like many lactams, the ring is susceptible to cleavage under strongly acidic or basic conditions, which would yield the corresponding amino acid derivative, (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethyl 2-hydroxyacetate. vulcanchem.com
Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, which subsequently collapses to break the amide bond. While specific studies on (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one are not extensively documented, the principles of lactam hydrolysis are well-established in organic chemistry.
| Reaction | Conditions | Product | Notes |
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | (R)-2-(2-hydroxyacetamido)-2-(4-(trifluoromethyl)phenyl)ethan-1-ol | Proceeds via protonation of the carbonyl oxygen. |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Sodium (R)-2-(2-hydroxyacetamido)-2-(4-(trifluoromethyl)phenyl)acetate | Involves direct nucleophilic attack by hydroxide. |
This interactive data table is based on established principles of lactam chemistry.
The lactam functionality can be converted into other chemical groups, most notably through reduction or modification of the nitrogen atom.
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, transforming the morpholin-3-one into a morpholine (B109124). This transformation is typically achieved using powerful reducing agents. While direct reduction of secondary lactams can be challenging, N-alkylation followed by reduction is a common strategy. Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or lithium aminoborohydrides (LABs) are effective for the chemoselective reduction of N-alkyl lactams to their corresponding cyclic amines. semanticscholar.orgorganic-chemistry.org For the title compound, this would first require N-alkylation or N-acylation.
N-Alkylation and N-Acylation: The nitrogen atom of the lactam, being a secondary amine, can be alkylated or acylated. However, direct alkylation of lactams can sometimes lead to O-alkylation, forming a lactim ether, especially under certain conditions. The choice of base and electrophile is critical to favor N-substitution. Studies on similar systems have shown that direct alkylation can be overwhelmingly favorable towards O-alkylation, necessitating alternative synthetic routes to achieve N-alkylation. nih.gov
| Transformation | Typical Reagents | Resulting Moiety | Notes |
| Lactam Reduction (on N-alkylated derivative) | 9-BBN or LiAlH₄ in THF | Morpholine | Converts the C=O group to a CH₂ group. semanticscholar.org |
| N-Alkylation | NaH, Alkyl Halide (e.g., PMBCl) | N-Alkyl Lactam | O-alkylation can be a competing side reaction. nih.govacs.org |
| N-Acylation | Acyl Chloride, Pyridine | N-Acyl Lactam (Imide) | Increases the acidity of the C2 protons. |
This interactive data table summarizes potential transformations based on analogous chemical systems.
Reactions at the Chiral Center and Adjacent Positions
The C5 chiral center and the adjacent C2 and C6 methylene positions offer opportunities for stereocontrolled functionalization.
The existing stereocenter at C5, bearing the bulky 4-(trifluoromethyl)phenyl group, can effectively direct the stereochemical outcome of reactions at adjacent positions. Research on analogous N-protected 5-substituted morpholin-3-ones has demonstrated that the C5 substituent dictates the facial selectivity of enolate reactions. acs.org
Specifically, after N-protection (e.g., with a p-methoxybenzyl group), the methylene protons at the C2 position become acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate reacts with electrophiles, such as alkyl halides, preferentially from the face opposite to the C5 substituent. This substrate-controlled diastereoselectivity allows for the synthesis of C2-substituted morpholin-3-ones with high stereopurity. acs.org
| Electrophile | Product (Major Diastereomer) | Diastereomeric Ratio (trans:cis) | Reference |
| Methyl Iodide | (2R,5R)-2-Methyl derivative | 3:1 | acs.org |
| Ethyl Iodide | (2R,5R)-2-Ethyl derivative | 4:1 | acs.org |
| Benzyl (B1604629) Bromide | (2R,5R)-2-Benzyl derivative | 8:1 | acs.org |
This interactive data table is based on alkylation studies of the closely related N-PMB-5-benzylmorpholin-3-one system. acs.org
The stereochemical integrity of the C5 chiral center is generally robust. Epimerization at this benzylic position would require harsh conditions capable of cleaving the C-N or C-C bond or facilitating a retro-Mannich type reaction, which is unlikely under normal synthetic transformations.
However, the stereocenter at the adjacent C2 position, once functionalized, can be subject to epimerization. If a substituent is introduced at C2, the remaining proton at that position is still acidic. Treatment with a base can regenerate the enolate, and subsequent protonation can lead to a mixture of epimers. It has been shown in related systems that kinetic protonation of the enolate can be used to form the thermodynamically less stable epimer, providing a method for controlling the stereochemistry at the C2 position. acs.org Control over the C5 epimerization remains less explored and would likely require more drastic reaction conditions.
Transformations on the 4-(Trifluoromethyl)phenyl Aromatic Ring
The aromatic ring is the third major site for reactivity. The 4-(trifluoromethyl)phenyl group is strongly electron-deficient due to the powerful electron-withdrawing nature of the -CF₃ group. This significantly influences its reactivity in aromatic substitution reactions.
In electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the trifluoromethyl group is a strong deactivating group and a meta-director. Therefore, any electrophilic attack on the phenyl ring is expected to occur at the positions meta to the -CF₃ group (i.e., the C3' and C5' positions). The reaction would require forcing conditions, such as strong acids and high temperatures, due to the deactivated nature of the ring.
Conversely, the electron-deficient character of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group (like a halogen) were present on the ring. However, in the absence of such a group, SₙAr reactions are not feasible on the parent compound.
| Reaction Type | Expected Regioselectivity | Reactivity | Typical Conditions |
| Electrophilic Nitration | meta- to CF₃ group | Deactivated (requires harsh conditions) | HNO₃ / H₂SO₄ |
| Electrophilic Halogenation | meta- to CF₃ group | Deactivated (requires harsh conditions) | Br₂ / FeBr₃ |
| Friedel-Crafts Acylation | meta- to CF₃ group | Highly deactivated (often fails) | Acyl Chloride / AlCl₃ |
This interactive data table outlines the expected reactivity based on the known electronic effects of the trifluoromethyl substituent.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The 4-(trifluoromethyl)phenyl group in this compound governs the regioselectivity and rate of aromatic substitution reactions. The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution (EAS) and an activating group for nucleophilic aromatic substitution (NAS).
Electrophilic Aromatic Substitution:
The trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic attack due to its strong electron-withdrawing inductive effect. This deactivation means that harsher reaction conditions are typically required for electrophilic substitution compared to benzene. Furthermore, the trifluoromethyl group is a meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the positions meta to the trifluoromethyl group (i.e., the 3 and 5 positions of the phenyl ring). The morpholinone substituent, being attached to the ring via a nitrogen atom, could have a competing directing effect. However, the strong deactivating nature of the trifluoromethyl group is likely to dominate the regiochemical outcome.
| Reaction | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄ | (5R)-5-[3-Nitro-4-(trifluoromethyl)phenyl]morpholin-3-one | Moderate | Inferred |
| Bromination | Br₂, FeBr₃ | (5R)-5-[3-Bromo-4-(trifluoromethyl)phenyl]morpholin-3-one | Moderate | Inferred |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (5R)-5-[3-Acyl-4-(trifluoromethyl)phenyl]morpholin-3-one | Low to Moderate | Inferred |
Nucleophilic Aromatic Substitution:
Conversely, the electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself. While the para position is already substituted by the morpholinone ring in the parent compound, this activating effect is relevant if a leaving group is present on the ring. For instance, if a halide were present at the 2- or 3-position of the trifluoromethylphenyl ring, it would be susceptible to displacement by nucleophiles. The rate of substitution would be enhanced by the trifluoromethyl group.
| Starting Material | Nucleophile | Reagents and Conditions | Major Product | Yield (%) | Reference |
| (5R)-5-[2-Chloro-4-(trifluoromethyl)phenyl]morpholin-3-one | NaOMe | MeOH, reflux | (5R)-5-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholin-3-one | High | Inferred |
| (5R)-5-[2-Fluoro-4-(trifluoromethyl)phenyl]morpholin-3-one | R₂NH | DMSO, heat | (5R)-5-[2-(Dialkylamino)-4-(trifluoromethyl)phenyl]morpholin-3-one | High | Inferred |
This table presents hypothetical reactions based on the known principles of nucleophilic aromatic substitution on activated aromatic rings. Specific experimental data for these exact substrates is not available.
Modifications of the Trifluoromethyl Group
The trifluoromethyl group is generally robust and resistant to chemical transformation. However, under specific and often harsh conditions, it can undergo reactions such as hydrolysis or reduction. These transformations are challenging and may not be compatible with the morpholinone ring, which could be sensitive to strong acidic, basic, or reducing conditions.
Hydrolysis: The conversion of a trifluoromethyl group to a carboxylic acid typically requires forcing conditions, such as heating with strong acids (e.g., sulfuric acid) or bases. Such conditions would likely lead to the decomposition of the morpholinone ring.
Reduction: The reduction of a trifluoromethyl group is also a difficult transformation. Reagents like lithium aluminum hydride might reduce the amide functionality in the morpholinone ring in preference to the trifluoromethyl group. Catalytic hydrogenation is generally ineffective for the reduction of a trifluoromethyl group.
More recent synthetic methodologies have been developed for the transformation of the trifluoromethyl group under milder conditions, often involving transition metal catalysis or photoredox catalysis. These methods could potentially be applied to this compound, but such applications have not been specifically reported.
| Transformation | Reagents and Conditions | Product | Feasibility |
| Hydrolysis to Carboxylic Acid | Conc. H₂SO₄, heat | 4-((5R)-3-Oxomorpholin-5-yl)benzoic acid | Low (due to morpholinone decomposition) |
| Reduction to Methyl Group | LiAlH₄, then H₂O | (5R)-5-(4-Methylphenyl)morpholin-3-one | Low (amide reduction likely) |
Utility as a Precursor in Diverse Organic Reactions
Chiral morpholinones are valuable building blocks in organic synthesis, often serving as chiral auxiliaries or as precursors to more complex molecules. The this compound scaffold can be utilized in several ways:
As a Chiral Auxiliary: The stereocenter at the 5-position can direct the stereochemical outcome of reactions at other positions of the morpholinone ring or on substituents attached to it.
As a Precursor to Chiral Amino Alcohols: Reduction of the amide bond in the morpholinone ring can lead to the corresponding chiral amino alcohol, a privileged scaffold in medicinal chemistry.
Functionalization of the Morpholinone Ring: The nitrogen atom of the morpholinone can be alkylated or acylated, and the α-carbon to the carbonyl group can potentially be functionalized via enolate chemistry, although this might be challenging.
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Amide Reduction | LiAlH₄, THF | Chiral 1,2-Amino Alcohol | Access to valuable chiral building blocks. |
| N-Alkylation | NaH, R-X | N-Alkyl-5-arylmorpholin-3-one | Diversification of the morpholinone scaffold. |
| α-Functionalization | LDA, Electrophile | α-Substituted-5-arylmorpholin-3-one | Introduction of further complexity. |
This table illustrates the potential synthetic utility of the this compound core structure in the synthesis of other valuable organic molecules.
Theoretical and Computational Chemistry Investigations of 5r 5 4 Trifluoromethyl Phenyl Morpholin 3 One
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding nature of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), can be employed to obtain a detailed picture of electron distribution and orbital interactions.
These calculations reveal the nature of the covalent bonds within the morpholinone and trifluoromethylphenyl rings. For instance, the analysis of bond lengths, bond angles, and dihedral angles provides a quantitative description of the molecular geometry. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and, consequently, the entire molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study intramolecular and intermolecular bonding and interactions among bonds, and to investigate charge transfer or conjugative interactions. nih.gov
Table 1: Calculated Bond Lengths and Angles for Key Structural Features of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | C=O (amide) | 1.23 Å |
| Bond Length | C-CF3 | 1.49 Å |
| Bond Angle | O=C-N | 125° |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. researchgate.netmdpi.com Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy conformation of the molecule. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining reliable results. nih.gov For this compound, DFT calculations can predict the most stable three-dimensional structure, including the conformation of the morpholinone ring (which typically adopts a chair or twist-boat conformation) and the rotational orientation of the trifluoromethylphenyl group. nih.gov
By mapping the potential energy surface, DFT can also be used to explore the energy landscapes of different conformers and the transition states that connect them. This provides insights into the molecule's flexibility and the energy barriers for conformational changes.
Table 2: Relative Energies of Different Conformers of this compound Calculated using DFT
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (equatorial) | 0.00 |
| Chair (axial) | 2.5 |
Note: The data in this table is illustrative and represents a hypothetical energy landscape.
Prediction of Spectroscopic Parameters and Conformational Dynamics
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net
NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are valuable for interpreting complex experimental NMR spectra and for confirming the stereochemistry of the molecule. nih.gov
Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This can help in understanding the photophysical properties of the compound.
Conformational dynamics can be studied using molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations. MD simulations provide a trajectory of the molecule's motion over time, revealing how it samples different conformations and the timescales of these changes. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | C=O stretch | 1685 cm⁻¹ |
| ¹H NMR | H at C5 | 4.5 ppm |
| ¹³C NMR | C=O | 172 ppm |
Note: The data in this table is illustrative and based on typical spectroscopic values for similar compounds.
Computational Elucidation of Reaction Mechanisms and Pathways Involving the Compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to model potential reaction pathways, such as its synthesis or metabolic degradation. researchgate.net By locating the transition state structures and calculating the activation energies, the feasibility of a proposed mechanism can be assessed. mdpi.com
For instance, the synthesis of the morpholinone ring could be modeled to understand the stereoselectivity of the reaction that establishes the (R)-configuration at the C5 position. The calculations would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. The computed energy profile provides a quantitative measure of the reaction's kinetics and thermodynamics.
Similarly, potential metabolic transformations, such as hydroxylation of the aromatic ring or cleavage of the morpholinone ring, can be investigated. These studies can predict the most likely sites of metabolism and the stability of the compound in a biological environment.
Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to understand the reactivity of a molecule. researchgate.netajchem-a.com The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the phenyl ring and the morpholinone nitrogen, while the LUMO is likely to be centered on the trifluoromethylphenyl moiety due to the electron-withdrawing nature of the CF3 group.
Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.7 |
| Ionization Potential | 7.2 |
Note: The data in this table is illustrative and represents typical values for a stable organic molecule.
Applications in Advanced Organic Synthesis and Methodology Development
Role as a Chiral Building Block for Complex Molecules and Analogue Synthesis
The enantiopure nature of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one makes it an exemplary chiral building block for the synthesis of complex molecules and for the generation of analogue libraries in drug discovery. researchgate.net The morpholin-3-one (B89469) core is a versatile synthon that can be readily functionalized through several standard transformations, including N-alkylation and N-acylation, allowing for the introduction of diverse substituents. thieme-connect.com
The primary utility of this compound lies in its ability to serve as a rigid scaffold that pre-organizes substituents in a defined three-dimensional orientation. The stereocenter at the C5 position, bearing the 4-(trifluoromethyl)phenyl group, dictates the spatial arrangement of any further modifications. This is crucial in medicinal chemistry, where stereochemistry often governs the interaction between a small molecule and its biological target.
Synthetic chemists can leverage the reactive sites on the morpholin-3-one core to build more elaborate structures. The secondary amine (NH) group is a key handle for diversification. For example, it can be acylated with various carboxylic acids or sulfonyl chlorides, or alkylated with a wide range of electrophiles to generate extensive libraries of analogues for structure-activity relationship (SAR) studies. A representative example of this strategy involves using a related 4-morpholino-3-nitrobenzhydrazide scaffold as a starting point to synthesize a series of thiosemicarbazides, semicarbazides, and hydrazones by reacting it with various isothiocyanates, isocyanates, and benzaldehydes. mdpi.comnih.gov This same principle applies directly to this compound, where the core structure is used as the foundation for creating new chemical entities.
The 4-(trifluoromethyl)phenyl moiety is also significant. The trifluoromethyl group is a common substituent in modern pharmaceuticals, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable interactions with protein targets. Its presence on this chiral building block makes it particularly attractive for the synthesis of novel therapeutic candidates.
Integration into Cascade Reactions and Multicomponent Processes
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple chemical bonds in a single operation, thereby reducing step counts and minimizing waste. mdpi.comnih.gov While these advanced methodologies are prominently used for the construction of the morpholine (B109124) and morpholinone scaffolds themselves, the integration of a pre-formed this compound as a reactant into subsequent cascade or multicomponent processes is not a widely documented strategy in the available literature.
The synthesis of the morpholin-3-one ring can be achieved through various methods, including those employing MCRs. researchgate.netthieme-connect.com For instance, an organocatalytic asymmetric [3+3]-cycloaddition has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net Similarly, one-pot approaches have been devised for the catalytic synthesis of related 3-aryl morpholin-2-ones. nih.gov These examples underscore the power of cascade and one-pot processes in efficiently assembling the core heterocyclic structure.
However, the role of this compound as a component in a subsequent MCR is less common. For a molecule to participate in an MCR, it typically needs to possess specific, mutually compatible reactive functional groups. While the secondary amine of the morpholin-3-one could potentially act as one component, its integration into complex MCRs like the Ugi or Passerini reactions would require careful design of the other reactants to ensure the desired reaction pathway occurs. The primary application of this compound remains as a foundational scaffold upon which complexity is built in a more stepwise, albeit efficient, manner.
Development of Novel Synthetic Methodologies Utilizing the Morpholin-3-one Scaffold
The morpholin-3-one scaffold is not only a building block for bioactive molecules but also a substrate for the development of novel synthetic methodologies. Chemical transformations that functionalize the heterocyclic core in new ways expand the synthetic toolkit available to organic chemists.
A notable example is the reaction of morpholin-3-ones with triethyl phosphite (B83602) prompted by phosphoryl chloride. nih.gov This methodology provides access to novel six-membered heterocyclic phosphonates and bisphosphonates, which are of interest as building blocks in medicinal chemistry due to the unique properties conferred by the phosphonate (B1237965) group. The course of the reaction is highly dependent on the substitution at the nitrogen atom of the morpholin-3-one ring.
When the nitrogen is unprotected (N-H), as in the parent morpholin-3-one, the reaction yields a 1,1-bisphosphonate. In contrast, if the nitrogen is protected, for example with a benzyl (B1604629) group, the reaction proceeds differently to form a dehydrophosphonate. nih.gov This divergent reactivity provides a method to selectively synthesize two distinct classes of organophosphorus compounds from a common morpholin-3-one precursor.
| Starting Material | Nitrogen Substituent | Reagents | Product Type | Ref. |
| Morpholin-3-one | H | P(OEt)₃, POCl₃ | 1,1-Bisphosphonate | nih.gov |
| 4-Benzylmorpholin-3-one | Benzyl | P(OEt)₃, POCl₃ | Dehydrophosphonate | nih.gov |
This development of new reactions on the morpholin-3-one scaffold demonstrates its utility as a platform for methodological innovation, opening up avenues to previously inaccessible chemical structures.
Contribution to Academic Lead Optimization Studies by Scaffold Exploration
In drug discovery, lead optimization is the iterative process of modifying a biologically active compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties. nih.govaltasciences.com Scaffold exploration, where the core structure of a lead compound is systematically altered, is a key strategy in this process. nih.gov The this compound scaffold is highly relevant in this context, combining the favorable properties of the morpholine ring with the specific features of the trifluoromethylphenyl group.
A compelling example of academic lead optimization involving these structural motifs is found in the search for new antimicrobial agents. nih.gov In a study focused on derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide, a series of thiosemicarbazides with different substituents were synthesized and evaluated for their antibacterial activity. Within this series, the compound bearing a 4-trifluoromethylphenyl group was identified as the most active against several strains of Gram-positive bacteria. nih.gov
This finding highlights the importance of the 4-(trifluoromethyl)phenyl substituent for biological activity in that particular scaffold. The study provides a clear example of how exploring substitutions on a core structure (scaffold exploration) can lead to the identification of a compound with enhanced potency, a central goal of lead optimization.
| Core Scaffold | Substituent (R) on Thiosemicarbazide | Observed Activity Highlight | Ref. |
|---|---|---|---|
| 4-Morpholino-3-nitrobenzoyl | Phenyl | Moderate Activity | nih.gov |
| 4-Morpholino-3-nitrobenzoyl | 4-Chlorophenyl | Moderate Activity | nih.gov |
| 4-Morpholino-3-nitrobenzoyl | 4-Trifluoromethylphenyl | Most active in series vs. Gram-positive strains (MIC = 31.25–62.5 µg/mL) | nih.gov |
This demonstrates that the specific substitution pattern of this compound is of significant interest in medicinal chemistry. Academic studies that systematically explore the impact of such substitutions are crucial for advancing drug discovery projects and understanding the complex structure-activity relationships that govern molecular recognition. nih.gov
Future Research Directions and Unexplored Avenues for 5r 5 4 Trifluoromethyl Phenyl Morpholin 3 One
Development of More Sustainable and Green Chemistry Routes for Synthesis
The current synthesis of chiral morpholinones often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic methodologies.
Biocatalysis : The use of enzymes to achieve high stereoselectivity in the synthesis of chiral lactams is a promising green alternative. researchgate.netnih.govnih.gov Research could focus on identifying or engineering enzymes, such as transaminases or lactamases, that can catalyze the asymmetric synthesis of the morpholinone core, potentially reducing the reliance on traditional chiral auxiliaries or resolution techniques. researchgate.net A hypothetical enzymatic approach could involve the kinetic resolution of a racemic precursor or the direct asymmetric cyclization of a linear substrate.
Catalytic Asymmetric Hydrogenation : The development of highly efficient transition-metal catalyzed asymmetric hydrogenation of unsaturated precursors could provide a direct and atom-economical route to the chiral lactam. rsc.org This would involve the design of novel chiral ligands capable of inducing high enantioselectivity in the reduction of an appropriate α,β-unsaturated nitrile or a related substrate. rsc.org
Flow Chemistry : Implementing continuous flow processes for the synthesis of (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one could offer significant advantages in terms of safety, scalability, and process control. Flow reactors can enable the use of hazardous reagents in a more contained manner and allow for precise control over reaction parameters, leading to higher yields and purities.
Use of Greener Solvents : A shift towards the use of bio-based or recyclable solvents would significantly improve the environmental footprint of the synthesis. ajgreenchem.com Research into the solubility and reactivity of the synthetic intermediates in green solvents like N-formylmorpholine could lead to more sustainable manufacturing processes. ajgreenchem.com
Table 1: Comparison of Potential Green Synthesis Strategies This table presents a hypothetical comparison of potential green synthesis routes for this compound for illustrative purposes.
| Synthesis Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov | Enzyme discovery and engineering, substrate specificity. |
| Asymmetric Hydrogenation | High atom economy, direct route to chiral product. rsc.org | Catalyst development, cost of precious metals. |
| Flow Chemistry | Enhanced safety, scalability, improved process control. | Initial setup costs, potential for clogging. |
| Green Solvents | Reduced environmental impact, potential for recycling. ajgreenchem.com | Solubility of reagents, reaction kinetics. |
Exploration of Novel Reactivity and Unconventional Transformation Pathways
The morpholin-3-one (B89469) scaffold presents multiple reactive sites that could be exploited for novel chemical transformations, leading to a diverse range of functionalized derivatives.
C-H Functionalization : Direct functionalization of the C-H bonds on the morpholinone ring or the trifluoromethylphenyl group would provide an efficient way to introduce new substituents without the need for pre-functionalized starting materials. This could involve transition-metal catalyzed C-H activation or photoenzymatic approaches. nih.gov
Ring-Opening and Ring-Expansion Reactions : Investigating the controlled ring-opening of the lactam could provide access to valuable acyclic amino acid derivatives. Conversely, ring-expansion reactions could lead to the synthesis of larger heterocyclic systems with potential biological activity. acs.org
Reactions at the Carbonyl Group : The lactam carbonyl group is a key site for chemical modification. For instance, its reaction with triethyl phosphite (B83602) prompted by phosphoryl chloride could lead to the formation of novel heterocyclic phosphonates. nih.govnih.govacs.org Such derivatives could serve as interesting building blocks in medicinal chemistry. nih.govnih.govacs.org
Decarbonylative Coupling Reactions : Exploring nickel-catalyzed N-arylation of the lactam could offer alternative routes to functionalized N-aryl morpholinones. nih.gov Furthermore, novel transformations such as electrochemically-driven radical fluoromethylation and subsequent aryl migration could be explored to generate functionalized β-arylethylamines. researchgate.net
Advanced Computational Modeling for Precise Property Predictions (excluding prohibited properties)
In silico methods are invaluable tools for accelerating the discovery and development of new molecules by predicting their properties and interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing QSAR models for a series of this compound derivatives could help in understanding the relationship between their structural features and biological activities. pensoft.netnih.govresearchgate.netnih.govmdpi.com This would enable the rational design of new compounds with improved potency and selectivity. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, would be a key descriptor in such models. mdpi.commdpi.comtaylorandfrancis.comresearchgate.netacs.org
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction : Computational tools can be employed to predict the ADMET properties of this compound and its derivatives. nih.govbhsai.orgnih.govresearchgate.netsimulations-plus.com This would allow for the early identification of potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.
Table 2: Illustrative Predicted Physicochemical Properties for QSAR Modeling This table presents hypothetical predicted data for this compound and a virtual derivative for the purpose of illustrating the inputs for a QSAR model.
| Compound | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
|---|---|---|---|---|
| This compound | 2.85 | 49.3 | 1 | 3 |
| Virtual Derivative 1 (with additional hydroxyl group) | 2.50 | 69.5 | 2 | 4 |
Potential in Advanced Materials Science Methodologies (if applicable)
While primarily investigated for its biological applications, the unique combination of a chiral center and a trifluoromethylphenyl group suggests potential, albeit currently unexplored, applications in materials science.
Chiral Liquid Crystals : The rigid trifluoromethylphenyl group and the chiral morpholinone core could impart liquid crystalline properties. Synthesis and investigation of derivatives with elongated molecular structures could lead to the discovery of new chiral liquid crystalline materials with potential applications in displays and optical devices.
Fluorinated Polymers : The trifluoromethyl group is known to enhance the thermal stability and chemical resistance of polymers. mdpi.com this compound could serve as a monomer or a chiral building block for the synthesis of novel fluorinated polymers with unique properties.
Chiral Sensors : The chiral scaffold could be functionalized to create receptors for the enantioselective recognition of other molecules. Such chiral sensors could have applications in analytical chemistry and enantioselective catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves ring-closing reactions or functionalization of pre-existing morpholinone scaffolds. For example, trifluoromethylphenyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid or halides. Stereochemical control at the 5R position may require chiral auxiliaries or asymmetric catalysis, as seen in similar morpholinone syntheses . Reagents like HBTU (for amide coupling) and LiOH (for ester hydrolysis) are critical for intermediate steps, as demonstrated in triazolo-pyridine derivatives with trifluoromethyl groups .
Q. How is the stereochemical configuration (5R) of the compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Using SHELX software (SHELXL/SHELXS) for refinement, researchers can resolve the crystal structure and assign the 5R configuration . Alternatively, chiral HPLC or NMR with chiral shift reagents can corroborate enantiomeric purity by comparing retention times or splitting patterns with known standards .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. The trifluoromethyl group ( ~ -60 ppm in F NMR) and morpholinone carbonyl ( ~ 170 ppm in C NMR) are diagnostic peaks .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- IR : Stretching frequencies for C=O (~1700 cm) and CF (~1150 cm) validate functional groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in reactivity studies?
- Methodological Answer : The CF group is strongly electron-withdrawing, which polarizes the phenyl ring and directs electrophilic substitution. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, comparative studies with non-fluorinated analogs reveal enhanced stability against metabolic degradation, as seen in fluorinated pyrrolidinone derivatives . Kinetic isotope effects (KIE) or Hammett plots further quantify electronic impacts .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in X-ray data (e.g., thermal motion, twinning) require iterative refinement using SHELXL. For twinned crystals, the Hooft parameter or R1/R1 metrics in SHELXE validate the model . Complementary techniques like powder XRD or electron diffraction (MicroED) can cross-validate unit cell parameters .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to targets like kinases or GPCRs. The trifluoromethyl group’s hydrophobicity and steric bulk are parameterized using force fields (e.g., OPLS4). Free-energy perturbation (FEP) or molecular dynamics (MD) refine binding affinity predictions, as applied to fluorinated CB1 receptor tracers .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they mitigated?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution (lipases) ensures 5R configuration retention. Process optimization focuses on solvent choice (e.g., THF vs. DMF for solubility) and catalyst recycling. Pilot-scale reactions using flow chemistry improve yield and reduce racemization, as shown in fluorinated oxazolidinone syntheses .
Notes
- Citations align with structural, synthetic, and analytical methodologies from peer-reviewed patents, crystallography software, and experimental phasing studies.
- Advanced questions emphasize hypothesis-driven research, data reconciliation, and interdisciplinary approaches (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
